Trimethylantimony dibromide

描述

Contextualization within Group 15 Element Organometallic Chemistry

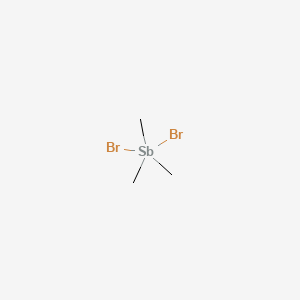

Organoantimony compounds are a subset of organometallic chemistry that focuses on molecules containing a carbon-antimony bond. Antimony (Sb), a member of Group 15 of the periodic table, shares this group with nitrogen, phosphorus, arsenic, and bismuth. The chemistry of organoantimony compounds, particularly those in the +5 oxidation state (antimony(V)), presents unique characteristics. Unlike the lighter elements in the group, antimony has a greater propensity to form hypervalent compounds, where the central atom has more than eight valence electrons. This is a key feature of antimony(V) species like trimethylantimony (B1201520) dibromide. The larger atomic size and more diffuse orbitals of antimony compared to phosphorus and arsenic influence its bonding and coordination chemistry, leading to a diverse range of structures and reactivity patterns.

Historical Trajectories in Organoantimony Compound Research

The study of organoantimony compounds has a rich history. Early methods for the synthesis of related compounds, such as trialkylantimony compounds, often involved Grignard reactions using an antimony trihalide and a Grignard reagent. thieme-connect.de The synthesis of trimethylantimony dibromide itself has been known for decades and was traditionally achieved through the direct bromination of trimethylstibine. niscpr.res.in Over time, research has focused on refining synthetic methodologies and exploring the unique reactivity of these compounds. The development of modern spectroscopic techniques has been instrumental in elucidating the detailed structures and bonding of organoantimony(V) compounds, which were previously challenging to characterize.

Fundamental Significance of Antimony(V) Species in Contemporary Organometallic Synthesis

Antimony(V) species, including this compound, are of fundamental significance in modern organometallic synthesis for several reasons. They serve as versatile precursors for the synthesis of a wide array of other organoantimony compounds. The reactivity of the antimony-halogen bond allows for facile substitution reactions, enabling the introduction of various organic and inorganic ligands. niscpr.res.in This has led to the development of new families of organoantimony compounds with tailored properties. mdpi.com Furthermore, the study of the structure and bonding in these hypervalent molecules provides valuable insights into the nature of chemical bonding that extends beyond the classical octet rule.

属性

IUPAC Name |

dibromo(trimethyl)-λ5-stibane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.2BrH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGPVCKBWYYOBU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sb](C)(C)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Br2Sb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046559 | |

| Record name | Trimethyldibromoantimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24606-08-4, 5835-64-3 | |

| Record name | Trimethylantimony dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024606084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyldibromoantimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylantimony(V) bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Crystallographic Elucidation of Trimethylantimony Dibromide

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups and Coordination Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and understanding the coordination environment of trimethylantimony (B1201520) dibromide. The vibrational spectra reveal characteristic absorption bands corresponding to the stretching and bending modes of the methyl groups and the antimony-carbon and antimony-bromine bonds.

Studies have assigned the skeletal modes of trimethylantimony dibromide and its deuterated analogs based on a D₃h model. lookchem.com The presence of a single Sb-C stretching vibration in the IR spectrum is indicative of a planar trimethylantimony group. cdnsciencepub.com

Key IR spectral data for this compound and related compounds are summarized below:

| Vibrational Mode | Frequency (cm⁻¹) in (CH₃)₃SbBr₂ | Reference |

| ν(C-H) | 2996, 2967, 2940 | mdpi.com |

| δ(C-H) | 1465, 1372 | mdpi.com |

| νₐₛ(C-Sb) | 583 | mdpi.com |

| C-H asymmetric deformation | 1404-1456 | nii.ac.jp |

| Sb-C asymmetric stretch | 590 | cdnsciencepub.com |

| CH₃ rocking | 862 | cdnsciencepub.com |

| Sb-Br stretching | ~200–300 |

The analysis of these vibrational modes helps in confirming the trigonal bipyramidal geometry of the molecule, where the three methyl groups occupy the equatorial positions and the two bromine atoms are in the axial positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the nuclei within the this compound molecule.

Proton (¹H) NMR Studies: Chemical Shifts and Spin-Spin Coupling

Proton NMR (¹H NMR) spectroscopy of this compound shows a single resonance for the methyl protons, indicating that all nine protons are chemically equivalent. This equivalence arises from the free rotation of the methyl groups around the Sb-C bonds. The chemical shift of these protons is influenced by the electronegativity of the antimony and bromine atoms. In various solvents, the chemical shift for the methyl protons in related trimethylantimony(V) compounds has been reported. For instance, in deuterated chloroform (B151607) (CDCl₃), the methyl proton signal for trimethylarsine (B50810) oxide appears at δ = 1.71 ppm. thieme-connect.de A lower field shift is generally observed for pentavalent antimony compounds compared to their tervalent counterparts due to the increased electronegativity of the antimony atom. nii.ac.jp

Carbon-13 (¹³C) NMR Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy further corroborates the structural information obtained from ¹H NMR. A single signal is typically observed for the methyl carbons, confirming their equivalence. The chemical shift provides information about the electronic environment of the carbon atoms.

Solid-State NMR Techniques for Structural Insights

Solid-state NMR spectroscopy is particularly useful for studying the structure of this compound in its crystalline form. Solid-state ¹³C MAS (Magic Angle Spinning) NMR has provided evidence for a highly symmetrical D₃h, non-ionic structure for the compound in the solid state. acs.orgacs.org This technique is crucial for understanding intermolecular interactions and packing in the crystal lattice. The literature on solid-state antimony NMR is limited, with ¹²¹Sb being the preferred isotope for study despite its lower spin quantum number compared to ¹²³Sb. researchgate.net

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern. Under electron impact (EI) ionization, a hard ionization technique, the molecule undergoes fragmentation, providing valuable structural information. acdlabs.com

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to (CH₃)₃SbBr₂⁺. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic triplet pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1. docbrown.info

Common fragmentation pathways for organometallic halides involve the loss of halide or organic groups. For this compound, key fragment ions would include:

[M - Br]⁺ : Loss of a bromine atom, resulting in the [(CH₃)₃SbBr]⁺ ion. This will appear as a doublet due to the remaining bromine isotope.

[M - CH₃]⁺ : Loss of a methyl group, leading to the [(CH₃)₂SbBr₂]⁺ ion. This will also show a triplet pattern.

[Sb(CH₃)₃]⁺ : The trimethylstibine cation.

[Sb(CH₃)₂Br]⁺ : A dimethylantimony bromide fragment.

[Sb(CH₃)Br]⁺ : A methylantimony bromide fragment.

[SbBr₂]⁺ : The dibromoantimony cation.

[SbBr]⁺ : The bromoantimony cation.

The relative abundance of these fragments provides insight into the bond strengths within the molecule. For example, the observation of [M - Br]⁺ as a prominent peak suggests a relatively labile Sb-Br bond.

X-ray Crystallography of this compound and its Organoantimony(V) Analogues

Single-crystal X-ray diffraction provides the most definitive structural information for this compound and its analogues. These studies have confirmed the trigonal bipyramidal geometry of these compounds in the solid state. sci-hub.seresearchgate.net

A reinvestigation of the crystal structure of this compound revealed a highly symmetrical D₃h, non-ionic structure. acs.orgsci-hub.se The three methyl groups are situated in the equatorial plane with C-Sb-C bond angles of approximately 120°. The two bromine atoms occupy the axial positions, with a Br-Sb-Br bond angle of 180°.

The crystal structures of various organoantimony(V) dihalides, R₃SbX₂, have been determined, showing similar trigonal bipyramidal coordination around the antimony atom. sci-hub.se In some cases, intermolecular interactions, such as weak hydrogen bonds or halogen...halogen contacts, can influence the crystal packing, leading to the formation of supramolecular structures like columns or chains. sci-hub.seresearchgate.net For example, in the crystal structure of [(Me₃Si)₂CH]₃SbBr₂, molecules are associated in columns through intermolecular Br···Br contacts. sci-hub.se The study of these crystal structures is crucial for understanding the nature of bonding and non-covalent interactions in these organometallic systems.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles ( °) | Reference |

| (Me₃SiCH₂)₃Sb(Br)OH | - | - | Sb-O(H): 196.1(9) | Br-Sb-O: 179.3(3) | sci-hub.se |

| (Me₃SbBr)₂O | - | - | Sb-O: 1.9195(4), Sb-C: 210.0(4), Sb-Br: 284.41(9) | Br-Sb-O: 180.00(3), C-Sb-C: 119.52(3) | sci-hub.se |

| SbPh₂Br₂F·SbPh₂Br₃ | - | - | - | - | rsc.org |

| (SbPh₂BrF)₂O | - | - | - | - | rsc.org |

| SbPh₃Cl₁.₈F₀.₂ | - | - | - | - | rsc.org |

Elucidation of Coordination Geometry and Stereochemical Conformations

The molecular structure of this compound has been unequivocally established through single-crystal X-ray diffraction studies. These investigations have revealed a well-defined trigonal bipyramidal (TBP) geometry around the central antimony atom. researchgate.net This arrangement is a classic example of a hypervalent compound, where the central atom expands its octet.

In this conformation, the three methyl groups (–CH₃) occupy the equatorial positions, forming a trigonal plane. The two bromine atoms are situated at the axial positions, perpendicular to the equatorial plane. This arrangement leads to a molecule with high symmetry, specifically belonging to the D₃h point group. researchgate.netmissouristate.edu The D₃h symmetry is characterized by a three-fold rotational axis (C₃) passing through the Sb atom and perpendicular to the equatorial plane, three two-fold rotational axes (C₂) lying in the equatorial plane and passing through each Sb-C bond, a horizontal mirror plane (σh) coincident with the equatorial plane, and three vertical mirror planes (σv) each containing an Sb-Br bond and bisecting a C-Sb-C angle. The adoption of this highly symmetrical, non-ionic structure has been confirmed by solid-state ¹³C MAS NMR spectroscopy, which shows a single narrow line consistent with a high-symmetry electrical environment around the antimony and bromine nuclei. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Relationships

Crystallographic data has provided precise measurements of the bond lengths and angles within the this compound molecule, further corroborating its trigonal bipyramidal structure.

The bond lengths are consistent with the established covalent radii and the nature of the axial and equatorial bonds in a TBP geometry. The axial Sb-Br bonds are typically longer than what might be expected for a simple single bond, a common feature in hypervalent molecules explained by the three-center, four-electron (3c-4e) bonding model for the axial Br-Sb-Br unit.

Interactive Data Table: Bond Parameters in this compound

| Parameter | Value | Reference |

|---|---|---|

| Sb-C Bond Length | 2.12–2.15 Å | |

| Sb-Br Bond Length | 2.58–2.61 Å | |

| C-Sb-C Angle | ~120° | |

| Br-Sb-Br Angle | ~180° |

The bond angles are in excellent agreement with the idealized D₃h symmetry. The three equatorial methyl groups are separated by approximately 120°, minimizing steric hindrance. The axial bromine atoms are positioned at an angle of roughly 180° to each other, and the angle between the axial bromine atoms and the equatorial methyl groups is approximately 90°. These values are characteristic of a regular trigonal bipyramidal geometry.

The dihedral angles also reflect the high symmetry of the molecule. For instance, the dihedral angle between any two C-Sb-Br planes containing the same bromine atom is 120°.

Characterization of Intermolecular Interactions and Solid-State Packing

In the solid state, the packing of this compound molecules is primarily governed by weak intermolecular forces. Given the non-polar nature of the molecule and the absence of strong hydrogen bond donors or acceptors, the dominant interactions are van der Waals forces.

Observation and Structural Characterization of Stereoisomerism

For the specific compound this compound, no structural isomers or stereoisomers have been reported. The high symmetry (D₃h) of the molecule precludes the existence of stereoisomers such as enantiomers or diastereomers.

However, it is noteworthy that stereoisomerism is a known phenomenon in other, less symmetrical, pentavalent organoantimony compounds. For instance, if the three equatorial groups or the two axial groups are not identical, the central antimony atom can become a stereocenter, potentially leading to the formation of diastereomers or enantiomers. In some cases, co-crystallization of different stereoisomers has been observed in related compounds. nih.govresearchgate.net The study of such systems provides valuable insights into the stereochemical intricacies of hypervalent antimony chemistry. Nevertheless, for the highly symmetrical this compound, such complexity is not observed.

Reactivity Profiles and Mechanistic Investigations of Trimethylantimony Dibromide

Nucleophilic Substitution Reactions at the Antimony(V) Center

Trimethylantimony (B1201520) dibromide, like other organoantimony(V) halides, features a pentavalent antimony center that is susceptible to nucleophilic attack. These reactions are fundamental to the synthesis of a wide array of other organoantimony(V) compounds. The general mechanism involves the displacement of one or both bromide ligands by a nucleophile (Nuc:).

General Reaction: (CH₃)₃SbBr₂ + 2 Nuc⁻ → (CH₃)₃Sb(Nuc)₂ + 2 Br⁻

The kinetics of these nucleophilic substitution reactions can follow different pathways, analogous to those seen in carbon chemistry (Sₙ1 and Sₙ2). pressbooks.publibretexts.orgwikipedia.org The specific mechanism is influenced by several factors, including the nature of the nucleophile, the solvent, and the steric and electronic properties of the organoantimony substrate. For instance, reactions may proceed through a concerted, one-step process (Sₙ2-like) where the nucleophile attacks as the bromide ion leaves simultaneously. libretexts.orgwikipedia.org Alternatively, a stepwise mechanism (Sₙ1-like) involving the initial dissociation of a bromide ion to form a cationic intermediate, followed by coordination of the nucleophile, can occur. pressbooks.pub

The reactivity of the leaving group is a critical factor. In nucleophilic substitutions on similar neopentyl skeletons, the reactivity trend for halide leaving groups is I⁻ > Br⁻ > Cl⁻, with triflates being exceptionally reactive. nih.gov This suggests that the Sb-Br bond in trimethylantimony dibromide is moderately labile, allowing for substitution under appropriate conditions.

Hydrolytic Transformations and Oligomerization Pathways

In the presence of water, this compound undergoes hydrolysis. This reaction typically leads to the formation of various oxo-bridged species. The initial step is the substitution of bromide ligands with hydroxide (B78521) ions.

Initial Hydrolysis Step: (CH₃)₃SbBr₂ + 2 H₂O ⇌ (CH₃)₃Sb(OH)₂ + 2 HBr

The resulting dihydroxide, trimethylantimony dihydroxide, is often unstable and can readily undergo condensation reactions, eliminating water to form oligomeric or polymeric structures with Sb-O-Sb linkages. This process is a form of oligomerization. The nature of the final product can be influenced by factors such as pH and reaction conditions. These transformations are significant as they affect the environmental fate and speciation of organoantimony compounds.

Ligand Exchange Reactions Leading to Diverse Organoantimony(V) Species

Ligand exchange provides a versatile route to synthesize a wide range of organoantimony(V) derivatives starting from this compound. tdl.org These reactions involve the replacement of the bromide ligands with other anionic or neutral ligands. This method is crucial for tuning the chemical and physical properties of the resulting compounds for various applications.

For example, this compound can react with salts of carboxylic acids, pseudohalides (like cyanide or azide), or alkoxides to yield the corresponding disubstituted products. The synthesis of triphenylantimony (B1630391) dibromide, a related compound, can be achieved through ligand exchange, highlighting the utility of this reaction type.

The table below summarizes representative ligand exchange reactions starting from an organoantimony(V) dihalide precursor.

| Reactant | Reagent | Product |

| (CH₃)₃SbBr₂ | 2 Ag(CN) | (CH₃)₃Sb(CN)₂ |

| (CH₃)₃SbBr₂ | 2 NaN₃ | (CH₃)₃Sb(N₃)₂ |

| (CH₃)₃SbBr₂ | 2 NaOR | (CH₃)₃Sb(OR)₂ |

| Ph₃SbCl₂ | 2 HBr | Ph₃SbBr₂ |

This table provides illustrative examples of ligand exchange reactions.

The efficiency of these exchanges can be high, though the stability of the resulting products may vary. The choice of solvent is also important, as it can influence the solubility of reactants and the stability of intermediates.

Exploration of Redox Chemistry and Radical Intermediate Formation

The redox chemistry of organoantimony compounds is complex, with the antimony center capable of existing in both +III and +V oxidation states. While this compound features a stable Sb(V) center, it can participate in redox reactions under certain conditions.

Reduction of the Sb(V) center would lead to the formation of trimethylantimony(III) and bromine radicals or bromide ions, depending on the reaction pathway. Electrochemical methods can be employed to induce such reductions, often leading to radical intermediates. nih.gov The cathodic reduction of an alkyl bromide, for instance, can generate an alkyl radical. nih.gov

Conversely, oxidation is also possible. While this compound is already in a high oxidation state, reactions with strong oxidizing agents like hydrogen peroxide can lead to the formation of peroxo species.

The generation of free radicals can also be achieved through photoredox catalysis or other one-electron transfer processes, which are effective for initiating various chemical transformations, including polymerization. cmu.edu The study of these radical-induced redox processes is crucial for understanding potential decomposition pathways and for developing new synthetic methodologies. rsc.org

Biogeochemical Transformation Mechanisms Involving Organoantimony Species

Organoantimony compounds, once released into the environment, are subject to various biogeochemical transformations that dictate their mobility, toxicity, and persistence. researchgate.net These processes are often mediated by microorganisms and can involve changes in the oxidation state of antimony and the number of organic groups attached to it. nih.govresearchgate.net

Enzymatic and Microbial Methylation/Demethylation Processes

Biomethylation is a key process in the biogeochemical cycling of antimony. nih.gov Microorganisms, including bacteria and fungi, can add methyl groups to inorganic antimony, transforming it into more mobile and sometimes more toxic organoantimony species like monomethyl-, dimethyl-, and trimethylantimony. nih.govfrontiersin.org This process is considered a detoxification mechanism for the microbes. researchgate.net

The enzyme arsenite S-adenosylmethionine methyltransferase (ArsM) has been identified as being responsible for the methylation of trivalent antimony (Sb(III)). acs.org The process occurs in a stepwise manner, and S-adenosylmethionine often serves as the methyl donor. nih.gov

Thiolation Reactions of Organoantimony(V) Compounds

Thiol-containing molecules, which are ubiquitous in biological systems, play a significant role in the transformation of organoantimony(V) compounds. Thiols such as glutathione (B108866) (GSH), cysteine (Cys), and trypanothione (B104310) (T(SH)₂) can act as reducing agents, converting pentavalent antimony (Sb(V)) to the more toxic trivalent state (Sb(III)). nih.govmissouristate.edu This reduction is a critical activation step for antimonial drugs used to treat leishmaniasis. missouristate.edu

The reaction involves the formation of an Sb-S bond, followed by the reduction of the antimony center. researchgate.net The rate of this reduction is influenced by pH, with more acidic conditions generally favoring the reaction. nih.gov The general order of toxicity for antimony species is Sb(III) > Sb(V) > organoantimonials, making these thiol-mediated reactions particularly important from a toxicological perspective. nih.gov

These reactions highlight the complex interplay between organoantimony compounds and biological systems, where cellular components can actively transform the speciation and potential toxicity of the metal.

Thermal Decomposition and Pyrolysis Mechanisms

The thermal stability and decomposition pathways of this compound are critical for understanding its reactivity and handling. The decomposition is highly dependent on the conditions, particularly temperature, leading to different products through distinct mechanisms.

One of the well-defined thermal decomposition routes for this compound involves the elimination of a methyl halide. When heated, the compound undergoes a slow decomposition to yield dimethylantimony bromide and methyl bromide. thieme-connect.de This reaction can be achieved by heating the compound to 180 °C under reduced pressure (80 mbar). thieme-connect.de Under these conditions, dimethylantimony bromide distills from the reaction mixture, while the more volatile methyl bromide is collected in a cold trap. thieme-connect.de A potential side-product in this decomposition is trimethylantimony. thieme-connect.de

| Reactant | Conditions | Major Products | Reference |

|---|---|---|---|

| This compound | 180 °C, 80 mbar | Dimethylantimony bromide, Methyl bromide | thieme-connect.de |

At higher temperatures, the pyrolysis of organoantimony compounds typically proceeds through radical mechanisms involving the homolytic cleavage of the antimony-carbon bonds. While detailed studies specifically on the high-temperature pyrolysis of this compound are not extensively documented in readily available literature, the mechanisms can be inferred from studies on analogous compounds like trimethylantimony (Sb(CH₃)₃). researchgate.net The pyrolysis of trimethylantimony has been investigated in flow systems, where the primary step is the release of methyl radicals. researchgate.net

The decomposition of tertiary stibines (R₃Sb) has been studied using deuterium (B1214612) as a carrier gas to isotopically label the byproducts, which helps in elucidating the pyrolysis mechanism. researchgate.net For trimethylantimony, it is understood that three methyl radicals are released for each molecule that reacts. researchgate.net Following the initial Sb-C bond cleavage, these highly reactive methyl radicals can participate in a variety of subsequent reactions, such as abstracting hydrogen atoms from other molecules to form methane (B114726), or recombining to form ethane (B1197151).

In the context of anaerobic thermal decomposition, the final solid product for related organoantimony(V) compounds is elemental antimony (Sb). mdpi.com It is also noted that volatile products are formed, which is consistent with the generation of small organic molecules like methane and ethane during pyrolysis. mdpi.com

Coordination Chemistry of Trimethylantimony Dibromide in Advanced Materials and Catalysis

Lewis Acidity of Antimony(V) Centers in Organoantimony Halides

The Lewis acidity of the antimony center is a defining characteristic of organoantimony(V) halides. Antimony pentahalides (SbX₅) are potent Lewis acids, readily acting as acceptors for halide ions and other Lewis bases. nepjol.infonepjol.info This acceptor strength is attributed to the presence of highly electronegative halogen atoms, which enhance the electrophilic character of the antimony atom. nepjol.infonepjol.info

In organoantimony(V) halides of the general formula R₃SbX₂, such as trimethylantimony (B1201520) dibromide, the Lewis acidity is modulated by the nature of the organic (R) and halide (X) substituents. The successive replacement of organic groups with halogen atoms progressively increases the acceptor strength of the antimony(V) center. nepjol.infonepjol.info Conversely, the introduction of organic groups, like the methyl groups in trimethylantimony dibromide, tempers this acidity compared to SbBr₅.

The origin of this Lewis acidity can be understood through molecular orbital theory. It stems from the ability of the antimony center to accept electron density into its low-lying molecular orbitals. Specifically, the LUMO (Lowest Unoccupied Molecular Orbital) is often a σ-antibonding orbital (σ*(Sb–X)) localized on the antimony atom. wikipedia.org The energy of this LUMO is a key determinant of Lewis acidity; a lower LUMO energy corresponds to a higher Lewis acidity. wikipedia.org For instance, substituting hydrocarbon groups with strongly electron-withdrawing groups like perfluorinated phenyl rings (C₆F₅) significantly lowers the LUMO energy, thereby enhancing the Lewis acidic character and facilitating the formation of stable adducts. nepjol.infowikipedia.org

| Compound | LUMO Energy (eV) | Fluoride Ion Affinity (FIA) (kcal/mol) |

| Sb(C₆H₅)₃ | -0.55 | 59 |

| Sb(C₆F₅)₃ | -1.76 | 89 |

| Sb(C₆F₅)₃(o-O₂C₆Cl₄) | Not specified | 116 |

| This table illustrates the effect of substituents on the Lewis acidity of organoantimony compounds. Data sourced from wikipedia.org. |

Variable Coordination Numbers and Ligand Field Environments in Antimony(V) Complexes

A hallmark of antimony(V) coordination chemistry is its structural flexibility, leading to a variety of coordination numbers and geometries. While this compound in its ground state is a pentacoordinate species, it readily expands its coordination sphere upon interaction with Lewis bases. The resulting complexes commonly exhibit hexacoordination (coordination number 6) and, in some cases, heptacoordination (coordination number 7). nepjol.infonepjol.info

Pentacoordination: In the absence of coordinating solvents or ligands, triorganoantimony dihalides like this compound adopt a trigonal bipyramidal geometry. wikipedia.org In this arrangement, the more electronegative bromide ligands typically occupy the axial positions, while the three methyl groups reside in the equatorial plane.

Hexacoordination: The formation of 1:1 adducts with Lewis bases is common, leading to hexacoordinate antimony centers. nepjol.info These complexes often adopt a distorted octahedral geometry. researchgate.net For example, the reaction of monoorganoantimony tetrachlorides with strong donors like HMPT, PyO, or DMSO yields stable, monomeric hexacoordinate adducts. researchgate.net Similarly, complexes with bidentate ligands, such as acetylacetonato derivatives, also feature hexacoordinate antimony. researchgate.net

Heptacoordination: Higher coordination numbers are also observed, particularly with polydentate ligands. The synthesis of triarylantimony(V) complexes with dibasic tetradentate Schiff base ligands (ONNO donor systems) has led to the isolation of heptacoordinate compounds. researchgate.net Spectroscopic data for these complexes suggest a pentagonal bipyramidal structure, showcasing the remarkable coordinative capacity of the antimony(V) center. researchgate.net

| Coordination Number | Geometry | Example Complex Type |

| 5 | Trigonal Bipyramidal | R₃SbX₂ (e.g., this compound) |

| 6 | Distorted Octahedral | RSbCl₄L, R₃Sb(acac) |

| 7 | Pentagonal Bipyramidal | R₃SbL (L = tetradentate Schiff base) |

| This table summarizes common coordination numbers and associated geometries for organoantimony(V) complexes. Information sourced from wikipedia.orgresearchgate.net. |

Synthesis and Characterization of Hypervalent Organoantimony(V) Complexes

Hypervalent organoantimony(V) complexes are typically synthesized via oxidative addition to antimony(III) precursors or through metathesis reactions starting from an organoantimony(V) dihalide. This compound is a valuable starting material for synthesizing new complexes. mdpi.com

A common synthetic route involves the reaction of trimethylantimony(V) dibromide with silver(I) or thallium(I) salts of various ligands in a heterogeneous metathesis reaction. mdpi.com For instance, trimethylantimony(V) biscyanoximates have been successfully prepared using this method, where the precipitation of AgBr or TlBr drives the reaction to completion. mdpi.com The choice of solvent is crucial; propionitrile (B127096) is often used, and the reaction can be facilitated by ultrasound to ensure proper mixing of the solid reactants. mdpi.com

Characterization of these complexes relies on a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure and coordination geometry around the antimony center. mdpi.com In solution, multinuclear NMR spectroscopy (¹H, ¹³C) provides insights into the structure and potential fluxional behavior of the complexes. researchgate.netresearchgate.net Infrared (IR) spectroscopy is also essential for identifying the coordination of ligands to the antimony center by observing shifts in characteristic vibrational frequencies. researchgate.netresearchgate.net

The Lewis acidic antimony(V) center in compounds derived from this compound readily participates in donor-acceptor interactions with Lewis basic sites, such as nitrogen and oxygen atoms. These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules).

Intramolecular Sb←N and Sb←O interactions are particularly significant for creating stable, hypercoordinated structures. Ligands designed with pendant donor arms, such as the 2-(dimethylaminomethyl)phenyl group [2-(Me₂NCH₂)C₆H₄], are frequently used to stabilize organoantimony complexes. researchgate.netresearchgate.net The nitrogen atom of the dimethylamino group coordinates to the antimony center, forming a chelate ring and resulting in a hypercoordinated species. researchgate.netresearchgate.net Similarly, ligands containing phosphoryl (P=O) or ether functionalities can form stable intramolecular Sb←O bonds. nih.govnih.gov Studies on ferrocene-based phosphinostibines that have been oxidized to stiboranes show clear evidence of P=O···Sb interactions, which are triggered by the enhanced Lewis acidity of the Sb(V) center. nih.gov

Intermolecular interactions also play a crucial role in the solid-state structures of these compounds. In the absence of strong Lewis bases, weaker interactions, such as bridging halides (Sb-Br···Sb), can lead to the formation of dimeric or polymeric structures. rsc.org The formation of water adducts through O→Sb bonds has also been observed, highlighting the ability of even weak Lewis bases to coordinate to sterically accessible and sufficiently Lewis acidic antimony(V) centers. nih.gov

Elucidation of Bridging and Chelation Phenomena in Organoantimony(V) Systems

Chelation and bridging are two fundamental coordination modes that dictate the structure and reactivity of organoantimony(V) complexes. Chelation involves a single ligand binding to the antimony center through two or more donor atoms, forming a stable ring structure. This "chelate effect" enhances the thermodynamic stability of the complex compared to coordination by analogous monodentate ligands.

Organoantimony(V) systems exhibit a rich variety of chelation behaviors. Bidentate ligands like acetylacetonate (B107027) (acac) and dithiocarbamates readily form chelate complexes with R₃Sb(V) moieties. researchgate.net More complex polydentate ligands, including those with C,E,C- (E = O, S) or ONNO-donor sets, can enforce specific geometries and higher coordination numbers on the antimony center. researchgate.netrsc.org Anion chelation is another important phenomenon, where a dicationic organoantimony receptor can bind a single anion, such as fluoride, via two Sb-anion bonds, leading to exceptionally high affinity. nih.gov

Bridging occurs when a ligand connects two or more metal centers. In organoantimony(V) chemistry, halide ions can act as bridging ligands, connecting two R₃SbBr⁺ units to form a dinuclear cation, [R₃Sb-Br-SbR₃]⁺. Similarly, ligands like pyrazine (B50134) or even oxygen (forming an oxo-bridged dimer, [R₃Sb-O-SbR₃]²⁺) can link antimony centers. researchgate.net The balance between chelation and bridging can be subtle and is often influenced by factors such as the steric bulk of the substituents on the ligand and the metal, the bite angle of the chelating ligand, and the reaction conditions. rsc.org

Comparative Analysis of Coordination Behavior with Other Pnictogen Organometallics

The coordination chemistry of organoantimony(V) compounds shows distinct characteristics when compared to its lighter pnictogen congeners, phosphorus (P) and arsenic (As), as well as its heavier counterpart, bismuth (Bi).

Comparison with Phosphorus and Arsenic: Organoantimony compounds generally exhibit weaker Lewis basicity and form less stable M-C and M-M bonds compared to their phosphorus and arsenic analogues. scispace.com However, a key difference is the significantly greater tendency for antimony to achieve higher coordination numbers (hypervalency). scispace.com While phosphines are strong σ-donors, stibines are weaker σ-donors and can even behave as Lewis acidic electron acceptors, a property not typically observed for phosphines. nih.gov This acceptor ability is pronounced in Sb(V) stiboranes. The longer Sb-C bonds and different bond angles in antimony compounds can also lead to different steric environments and coordination preferences compared to P and As ligands. nih.gov

Comparison with Bismuth: The differences between related antimony and bismuth ligands are often more pronounced than those between antimony and arsenic. scispace.com While both can achieve high coordination numbers, the bonds formed by bismuth are generally weaker and more labile due to the increased metallic character and the inert pair effect, which is more significant for Bi(III). The synthesis of stable organobismuth(V) compounds is more challenging than for organoantimony(V).

Theoretical and Computational Investigations of Trimethylantimony Dibromide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of trimethylantimony (B1201520) dibromide. scispace.comrsc.orgnih.gov DFT provides a framework to compute the ground-state electron density of a molecule, from which various properties like molecular geometry, bond energies, and spectroscopic parameters can be derived. scispace.com

Computational studies affirm that trimethylantimony dibromide adopts a distorted trigonal bipyramidal (TBP) geometry. In this configuration, the three methyl groups occupy the equatorial positions, while the two bromine atoms are situated at the axial positions. This arrangement minimizes steric hindrance and is a common structural motif for pentacoordinate main group elements. The use of computational software such as Gaussian or ORCA allows for the prediction of structural parameters and spectroscopic data. For instance, DFT calculations can predict ¹²¹Sb NMR chemical shifts, which can then be compared with experimental results to validate the computational model.

The calculated structural parameters often show excellent agreement with experimental data obtained from X-ray crystallography of related trimethylantimony(V) compounds. Studies on various trimethylantimony(V) derivatives, where the axial bromides are replaced by other ligands like cyanoximates or salicylates, consistently show the SbMe₃ core retaining its equatorial arrangement within a TBP framework. researchgate.netmdpi.com

Below is a table summarizing the typical geometric configuration of this compound as determined by computational methods.

| Property | Description |

| Molecular Geometry | Trigonal Bipyramidal (TBP) |

| Point Group (Idealized) | D₃h |

| Antimony (Sb) Hybridization | sp³d |

| Equatorial Substituents | Three Methyl (-CH₃) groups |

| Axial Substituents | Two Bromine (Br) atoms |

| Key Feature | The [SbC₃Br₂] core exhibits some distortion from ideal TBP geometry. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. mit.edu The formation of this compound from trimethylantimony and molecular bromine is a classic example of an oxidative addition reaction. Computational studies suggest this reaction proceeds via a two-step mechanism.

The initial step involves the formation of an intermediate, followed by the addition of the second bromine atom to yield the final trigonal bipyramidal product. Modern computational techniques, including machine learning models, are being developed to predict transition state structures with greater speed and accuracy, which could be applied to further refine the understanding of reaction pathways in organoantimony chemistry. mit.edu Such models are valuable for designing new synthetic routes and catalysts. mit.edu

Predictive Algorithms for Structure-Reactivity Relationships in Organoantimony(V) Chemistry

Predictive algorithms, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aim to correlate the chemical structure of a compound with its biological activity or physical properties. In the context of organoantimony(V) chemistry, these computational tools can be used to design new compounds with desired characteristics, such as enhanced antimicrobial activity or specific catalytic properties. missouristate.edu

Conceptual DFT provides a theoretical foundation for these models by defining chemical reactivity descriptors like electronegativity, hardness, and the Fukui function, which can be calculated for a series of related compounds. rsc.org For example, by synthesizing a library of trimethylantimony(V) derivatives with different axial ligands, it is possible to build a model that links calculated electronic properties (e.g., charge on the antimony atom, ligand-antimony bond strength) to experimentally observed reactivity or biological efficacy. missouristate.edunih.gov While specific, broadly applicable predictive algorithms for organoantimony(V) compounds are still an emerging area, the foundational work of synthesizing and characterizing new derivatives provides the necessary data to develop and validate such models. mdpi.com

Theoretical Frameworks for Ligand-Antimony Interactions and Coordination Behavior

The coordination chemistry of the trimethylantimony(V) moiety is dominated by its preference for a pentacoordinate, trigonal bipyramidal geometry. Theoretical frameworks are essential for understanding the nature of the bonding between the antimony center and its ligands. In this compound and its derivatives, the antimony atom acts as a Lewis acid, accepting electron density from the axial ligands.

The less bulky nature of the trimethylantimony(V) core compared to, for example, a triphenylantimony(V) core, influences its coordination properties and the stability of the resulting complexes. missouristate.edu Experimental studies on trimethylantimony(V) compounds with various axial ligands, such as salicylates and cyanoximates, confirm that the ligands coordinate to the antimony center through oxygen or nitrogen atoms, occupying the axial positions of the TBP structure. researchgate.netmdpi.com

For a more detailed and quantitative understanding of these interactions, advanced theoretical methods like the Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) framework can be employed. mst.edu This method allows for the decomposition of the total interaction energy into electrostatic, Pauli repulsion, orbital interaction, and dispersion components. mst.edu Such analyses can provide deep insights into the nature of the ligand-antimony bond, quantifying the extent of covalent and electrostatic contributions and identifying the specific orbitals involved in dative bonding. mst.edu

The table below summarizes the coordination behavior observed in trimethylantimony(V) complexes.

| Complex Type | Axial Ligands | Coordination Mode | Resulting Geometry |

| This compound | Bromide (Br⁻) | Monodentate | Distorted Trigonal Bipyramidal |

| Trimethylantimony(V) Disalicylates | Salicylate Anions | Monodentate (O-bound) | Distorted Trigonal Bipyramidal researchgate.net |

| Trimethylantimony(V) Biscyanoximates | Cyanoxime Anions | Monodentate (O-bound) | Distorted Trigonal Bipyramidal mdpi.comnih.gov |

Advanced Applications of Trimethylantimony Dibromide in Chemical Synthesis and Functional Materials Development

Role as a Key Precursor in the Synthesis of Complex Organometallic Frameworks

Trimethylantimony (B1201520) dibromide serves as a crucial starting material in the synthesis of novel organometallic compounds, particularly through metathesis reactions. mdpi.com Its solubility in a wide range of organic solvents makes it an effective reagent for such transformations. mdpi.com

A significant application of trimethylantimony dibromide is in the synthesis of trimethylantimony(V) biscyanoximates. mdpi.com In these reactions, this compound is reacted with silver(I) or thallium(I) salts of various cyanoximes in a heterogeneous metathesis reaction. mdpi.com This process involves the exchange of the bromide ligands on the antimony center for the cyanoximate ligands, leading to the formation of new organoantimony complexes with intricate molecular architectures. The general reaction scheme involves dissolving this compound in a suitable solvent, such as propionitrile (B127096), followed by the careful addition of the solid silver or thallium cyanoximate salt. mdpi.com

The resulting trimethylantimony(V) cyanoximate compounds have been characterized extensively using techniques such as crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com These studies have confirmed the formation of complex structures where the cyanoximate ligands are coordinated to the trimethylantimony(V) core. mdpi.com The thermal stability of these synthesized compounds has also been investigated, revealing their robustness up to at least 160 °C. mdpi.com

Detailed research findings from the synthesis of a specific trimethylantimony(V) biscyanoximate are presented in the table below:

| Product | Starting Materials | Molar Ratio (Sb:Ag) | Yield (%) | Melting Point (°C) |

| SbMe₃(ECO)₂ | SbMe₃Br₂ and Ag(ECO) | 1:2.00 | 80.8 | 140.52 |

Data sourced from a study on the synthesis of trimethylantimony(V) biscyanoximates. mdpi.com

Catalytic Applications in Organic Transformations (e.g., Lewis Acid Catalysis)

While organometallic compounds are often explored for their catalytic potential, detailed research findings specifically documenting the use of this compound as a catalyst in organic transformations, including Lewis acid catalysis, are not extensively available in the reviewed scientific literature. Antimony compounds, in general, are known to exhibit Lewis acidic properties which are crucial for catalysis; however, specific applications of this compound in this context remain an area for further investigation. americanelements.com

Integration into Novel Materials for Optoelectronic and Sensing Technologies

The integration of specific organoantimony compounds into materials for optoelectronic and sensing applications is an active area of research. americanelements.com However, based on the available scientific literature, there are no detailed research findings that specifically describe the incorporation or utility of this compound in the development of novel materials for optoelectronic or sensing technologies. The exploration of this compound for these advanced applications has not been prominently reported.

Utility in Chemical Vapor Deposition (CVD) Processes for Thin Film Fabrication

Chemical Vapor Deposition (CVD) is a widely used technique for the fabrication of thin films, and the choice of precursor is critical to the properties of the deposited material. americanelements.com While various organometallic compounds are utilized as precursors in CVD processes, the scientific literature reviewed does not provide specific examples or detailed research findings on the application of this compound as a precursor for the fabrication of thin films. Its suitability and utility in CVD processes have not been established in the documented research.

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Trimethylantimony dibromide, and how can purity be ensured?

- Methodological Answer : this compound synthesis typically involves reacting trimethylantimony precursors with brominating agents under controlled conditions. Key steps include:

- Using inert atmospheres (e.g., nitrogen) to prevent oxidation of antimony intermediates.

- Monitoring reaction progress via thin-layer chromatography (TLC) to confirm product formation .

- Purification through recrystallization or column chromatography to isolate the dibromide from byproducts like triethylammonium salts .

- Purity validation via elemental analysis (e.g., carbon, hydrogen, nitrogen content) and complementary techniques like NMR or IR spectroscopy to detect residual solvents or unreacted precursors .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer : A multi-technique approach is critical:

- Vibrational Spectroscopy (IR/Raman) : Identify Sb-Br stretching modes (~200–300 cm⁻¹) and methyl group vibrations. Compare results to reference spectra from Woods & Long (1971), who established force constants for Sb-Br bonds in related compounds .

- NMR Spectroscopy : Use -NMR to confirm methyl group environments (δ ~1.5–2.0 ppm) and -NMR for backbone structure. -NMR can probe antimony coordination but requires specialized instrumentation .

- Elemental Analysis : Cross-check experimental C/H/N percentages with theoretical values (e.g., C: 14.8%, H: 2.4% for ) to confirm stoichiometry .

Q. How can researchers reproduce published crystallographic data for this compound?

- Methodological Answer : Reproducibility requires strict adherence to documented protocols:

- Source high-purity precursors (e.g., trimethylantimony chloride) and verify via certificates of analysis.

- Replicate reaction conditions (solvent, temperature, stoichiometry) from primary literature, such as Woods & Long (1971), who detailed synthetic routes for analogous compounds .

- Validate crystal structure via X-ray diffraction and compare unit cell parameters (e.g., space group, bond lengths) to published data. Use software like Olex2 or SHELX for refinement .

Advanced Research Questions

Q. How can vibrational spectroscopy data be leveraged to derive force field parameters for this compound?

- Methodological Answer :

- Record high-resolution IR/Raman spectra to isolate Sb-Br and Sb-C vibrational modes. Assign peaks using isotopic substitution (e.g., deuterated analogs) to decouple overlapping signals .

- Apply Normal Coordinate Analysis (NCA) with software like QMOL to calculate force constants. Calibrate against experimental data from Woods & Long (1971), who reported force fields for .

- Validate parameters by simulating spectra and comparing to observed data. Adjust electrostatic contributions if discrepancies exceed 5% .

Q. What strategies resolve contradictions in reported spectroscopic or crystallographic data for this compound?

- Methodological Answer :

- Cross-Technique Validation : If NMR suggests a distorted geometry but X-ray data indicates symmetry, perform Extended X-ray Absorption Fine Structure (EXAFS) to probe local Sb environments .

- Sample History Review : Contradictions may arise from hydration/dehydration artifacts. Re-synthesize samples under anhydrous conditions and repeat analyses .

- Computational Modeling : Use Density Functional Theory (DFT) to predict spectroscopic properties (e.g., -NMR chemical shifts) and compare to experimental data. Tools like Gaussian or ORCA are recommended .

Q. What analytical methodologies are suitable for detecting this compound degradation products in environmental samples?

- Methodological Answer :

- Sample Preparation : Extract using solid-phase microextraction (SPME) with polar solvents. Avoid ethylene dibromide interference by optimizing pH (e.g., pH 7–8) .

- Chromatography-Mass Spectrometry : Employ LC-MS/MS with a C18 column and electrospray ionization (ESI). Monitor for fragments (m/z 121) and methyl loss patterns .

- Quality Control : Spike samples with deuterated internal standards (e.g., ) to correct for matrix effects. Validate via EPA Method OIA-1677 for low-level organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。